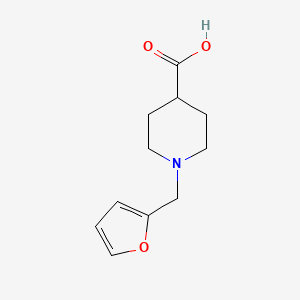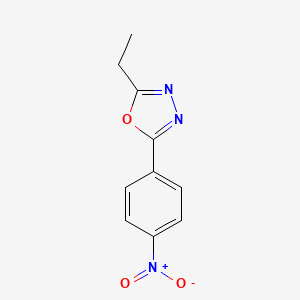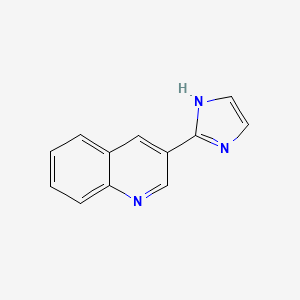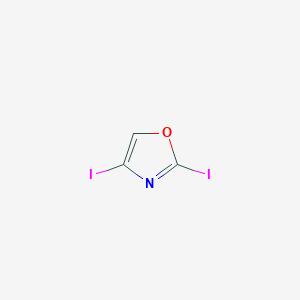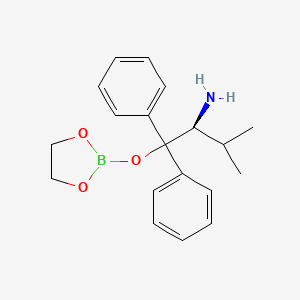
(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is a chiral compound featuring a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and an appropriate alcohol under mild conditions, often using a base such as sodium hydroxide or potassium carbonate.
Chiral Amine Introduction: The chiral amine moiety can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Coupling Reactions: The final step often involves coupling the boronate ester with the chiral amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the boronate ester group, yielding the corresponding alcohol.
Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acids or boronic esters.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is used as a building block for the construction of complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds.
Biology and Medicine
This compound may serve as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the development of pharmaceuticals, where the stereochemistry of a molecule can significantly impact its biological activity.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and specialty chemicals, due to its versatile reactivity and the stability of the boronate ester group.
Mechanism of Action
The mechanism by which (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The chiral amine moiety can interact with biological targets, potentially influencing enzyme activity or receptor binding through stereospecific interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine: Features a boronate ester and a chiral amine.
Phenylboronic Acid: Lacks the chiral amine but is a common boronic acid used in cross-coupling reactions.
(S)-1-Phenylethylamine: A chiral amine without the boronate ester group.
Uniqueness
This compound is unique due to the combination of a boronate ester and a chiral amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly valuable in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZIPVDPYPQAMN-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648560 |
Source


|
| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879981-94-9 |
Source


|
| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
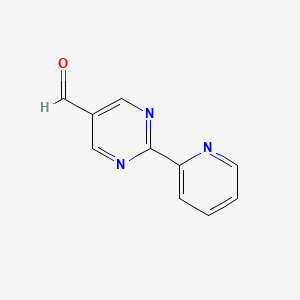
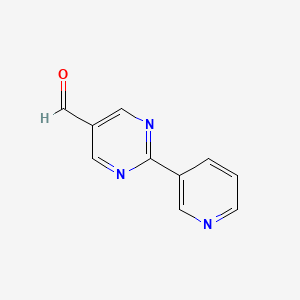
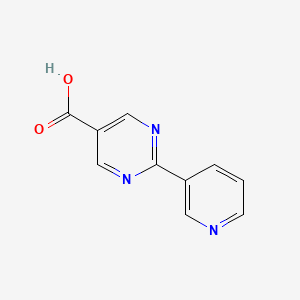
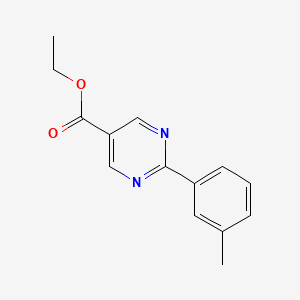
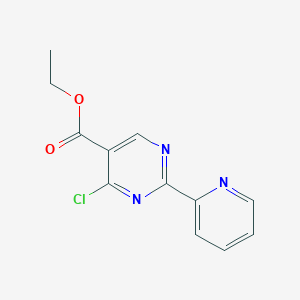
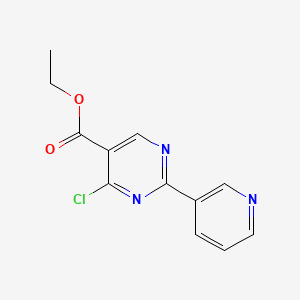

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
